4,5-Dimethoxy-2-methyl-indan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-6-9-8(11(7)13)4-5-10(14-2)12(9)15-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLXSHXUVBPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566719 | |
| Record name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138261-10-6 | |
| Record name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 4,5 Dimethoxy 2 Methyl Indan 1 One
Photochemical Reactions and Excited State Dynamics
Photochemical reactions offer a powerful tool for creating complex molecular structures from indanone derivatives. Upon absorption of light, these molecules can undergo a series of transformations involving excited states, leading to unique products that are often inaccessible through thermal methods.
While specific studies on the photoenolization of 4,5-dimethoxy-2-methyl-indan-1-one are not extensively detailed in the provided results, the general mechanism for related 2-alkyl-1-indanones can be inferred. The process is initiated by the absorption of light, which excites the indanone to a singlet excited state. This is often followed by intersystem crossing to a more stable triplet state. The key step is an intramolecular hydrogen abstraction from the 2-alkyl group by the excited carbonyl oxygen. This generates a short-lived diradical intermediate, which is a photoenol. This photoenol can then undergo various reactions, including reversion to the starting ketone or participation in cycloaddition reactions.
Photochemical cyclization of ketones containing a good leaving group adjacent to the carbonyl can proceed through the formation of 1,4-diradicals via n–π* excitation, followed by a 1,5-hydrogen migration. nih.gov Subsequent elimination can lead to the formation of 1,5-diradicals. nih.gov
Intersystem crossing (ISC) is a critical process in the photochemistry of many ketones, including indanones. wikipedia.org It involves a non-radiative transition from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This process is often favored when the vibrational levels of the two states overlap, and its efficiency can be enhanced by the presence of heavy atoms (the heavy-atom effect) or paramagnetic species. wikipedia.orgucf.edu The triplet state is essentially a diradical, with two unpaired electrons of the same spin. wikipedia.org
The solvent environment can significantly influence the course of photochemical reactions. researchgate.net Solvent polarity, viscosity, and hydrogen-bonding ability can affect the stability of excited states and intermediates, thereby altering reaction rates and product distributions. researchgate.net For instance, polar solvents might stabilize charged intermediates, while viscous solvents could hinder molecular rearrangements. The quantum yield of fluorescence, and by extension other photochemical processes, can be highly dependent on the solvent due to variations in non-radiative relaxation pathways. researchgate.net
Substituents on the indanone ring and the alkyl side chain also play a crucial role in directing photoreaction pathways. Electron-donating or withdrawing groups on the aromatic ring can alter the energy levels of the excited states and the reactivity of the carbonyl group. rug.nl The nature of the alkyl group at the 2-position influences the ease of hydrogen abstraction and the stability of the resulting diradical intermediate. The stereochemistry of the substituents can also impart selectivity to the photochemical process. researchgate.net
Functional Group Interconversions on the Indanone Core
Beyond photochemical reactions, the indanone scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.
The carbonyl group of indanones is a key site for chemical modifications. It can undergo reduction to the corresponding alcohol, which can be a precursor for further transformations. Catalytic reduction methods are often employed for this purpose. beilstein-journals.org
Carboxylation, or the introduction of a carboxyl group, at the position alpha to the carbonyl (the 2-position) is another important transformation. This is typically achieved by reacting the indanone with a base to form an enolate, which then reacts with a carboxylating agent like dimethyl carbonate. mdpi.com This reaction provides access to β-keto esters, which are valuable synthetic intermediates. mdpi.com
Table 1: Examples of Carbonyl Reactivity in Indanones
| Reaction | Reagents | Product Type | Ref |
|---|---|---|---|
| Reduction | Catalytic (e.g., Pd/C) | Indanol | beilstein-journals.org |
Alkylation at the 2-position of the indanone ring is a common strategy for introducing alkyl substituents. researchgate.net This reaction typically proceeds via the formation of an enolate with a base, followed by reaction with an alkyl halide. researchgate.net Phase transfer catalysis (PTC) has been shown to be an effective method for the alkylation of indanones, allowing the reaction to occur under mild conditions with good yields. researchgate.net
The selectivity of alkylation can be a critical aspect, especially when multiple acidic protons are present or when the alkylating agent has more than one reactive site. The choice of base, solvent, and reaction conditions can influence the regioselectivity and stereoselectivity of the alkylation. For instance, in the synthesis of certain indanones, the concentration of polyphosphoric acid (PPA) can have a profound effect on the regioselectivity of the cyclization reaction leading to the indanone core. d-nb.info
Table 2: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indanone |
| 2-alkyl-1-indanones |
| β-keto esters |
| Polyphosphoric acid |
| Dimethyl carbonate |
| Sodium hydride |
Ring Modification and Rearrangement Studies
Ring Expansion or Contraction Derived from Indanone Intermediates
There is a lack of specific published research on the ring expansion or contraction reactions starting from this compound. Standard methods for one-carbon ring expansion of cyclic ketones include the Tiffeneau-Demjanov rearrangement, which proceeds through a 1-aminomethyl-cycloalkanol intermediate, and the diazomethane (B1218177) reaction. wikipedia.orgwikipedia.org The Beckmann rearrangement of the corresponding oxime is a common method to produce a lactam, a nitrogen-containing expanded ring. wikipedia.orgmasterorganicchemistry.com The Schmidt reaction, using hydrazoic acid, offers another route to lactams.
However, no studies detailing the application of these methods to this compound, its derivatives, or the resulting products and yields were identified. An investigation into the attempted Beckmann rearrangement of a related 6-methoxyindanone oxime indicated the formation of unexpected products, suggesting that the reactivity of methoxy-substituted indanones can be complex. nih.gov
Table 1: Potential Ring Expansion Reactions (Hypothetical Application)
| Rearrangement | Required Intermediate from this compound | Expected Product Class | Documented for this Compound? |
|---|---|---|---|
| Beckmann | Oxime | Dihydroquinolinone derivative (Lactam) | No |
| Schmidt | (none) | Dihydroquinolinone derivative (Lactam) | No |
This table is illustrative of general chemical principles and does not represent published experimental results for this compound.
Exploration of Novel Cyclization Pathways
The scientific literature does not currently contain specific studies focused on the exploration of novel cyclization pathways originating from this compound. The development of new heterocyclic systems is a cornerstone of medicinal chemistry, and indanones can serve as versatile starting materials for such endeavors.
Generally, the carbonyl group and the adjacent methylene (B1212753) and aromatic ring of the indanone could be involved in various annulation reactions to build fused heterocyclic systems. For example, reactions with bifunctional reagents could lead to the formation of pyrazole, isoxazole, or pyrimidine (B1678525) rings fused to the indanone skeleton. However, without specific experimental data for this compound, any discussion of potential pathways, reaction conditions, or resulting structures would be purely speculative.
Synthesis and Exploration of Derivatives of 4,5 Dimethoxy 2 Methyl Indan 1 One
Indanone-Based Derivatives as Synthetic Targets
Indanone derivatives are significant targets in organic synthesis due to their presence in natural products and their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. beilstein-journals.orgrjptonline.org The functionalization of the indanone core is a key strategy for creating diverse molecular architectures.
Synthesis of 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one and its Precursors
A key derivative in medicinal chemistry, 5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one, is primarily known as an impurity and a synthetic intermediate of Donepezil. artis-standards.com Its synthesis is a multi-step process that begins with precursors designed to build the dimethoxy-substituted indanone core.
The synthesis typically starts with the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid in the presence of p-toluenesulfonic acid and phosphorus pentoxide (P₂O₅) to yield the crucial precursor, 5,6-dimethoxy-1-indanone. scielo.brnist.gov This indanone then undergoes a condensation reaction with 4-pyridinecarboxaldehyde. google.com This step, often a base-catalyzed aldol (B89426) condensation, introduces the pyridine (B92270) moiety at the C-2 position of the indanone ring, forming an α,β-unsaturated ketone known as 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone. google.comnih.gov
The final step involves the reduction of the exocyclic double bond of 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone. This is commonly achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst, to yield the target compound, 5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one. google.com
Modifications at the Indanone C-2 Position
The C-2 position of the indanone ring is a prime site for chemical modification, allowing for the introduction of a wide variety of substituents. The methylene (B1212753) group at C-2 is activated by the adjacent carbonyl group, making it susceptible to reactions such as alkylation and condensation.
One common modification is the Claisen-Schmidt condensation, where 1-indanone (B140024) reacts with various aromatic aldehydes. tubitak.gov.tr For example, the reaction with benzaldehyde (B42025) derivatives in the presence of a base catalyst yields (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one compounds. tubitak.gov.trnih.gov This creates a C=C double bond at the C-2 position, extending the conjugation of the system. usm.my
Alkylation at the C-2 position is another important strategy. The parent compound of this article, 4,5-dimethoxy-2-methyl-indan-1-one, is synthesized via methylation. A reported synthesis involves the creation of 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione, which then undergoes an intramolecular Friedel-Crafts acylation to form 5,6-dimethoxy-2-methyl-1-indanone with high regioselectivity. orgsyn.org Other functional groups, such as acetic acid side chains or imidazole (B134444) moieties, can also be introduced at the C-2 position to produce compounds with specific biological activities. rjptonline.orgnih.gov
Derivatization of Aromatic Moieties
Modification of the aromatic portion of the indanone skeleton is crucial for fine-tuning the electronic and lipophilic properties of the molecule. These modifications are often incorporated by selecting appropriately substituted starting materials for the synthesis. mdpi.com
For instance, the synthesis of indanones with different alkoxy or benzyloxy groups at the C-5 or C-6 positions can be achieved by alkylating the corresponding hydroxy-1-indanone precursors. nih.gov The synthesis of fluorinated polyaromatic hydrocarbons can proceed through fluorinated 1-indanone intermediates, which are prepared via an intramolecular Friedel-Crafts acylation of the corresponding acid chlorides. beilstein-journals.orgnih.gov The choice of starting material, such as a substituted 3-arylpropionic acid, directly determines the substitution pattern on the aromatic ring of the final indanone product. beilstein-journals.org This approach allows for the systematic creation of a library of derivatives with diverse aromatic moieties to explore their structure-activity relationships. nih.gov
Structural Characterization of Derivatives
The unambiguous identification and structural elucidation of newly synthesized indanone derivatives rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the indanone derivatives. nih.gov
In the ¹H NMR spectra of indanone derivatives, the aromatic protons typically appear in the downfield region between δ 7.0 and 8.0 ppm. usm.myresearchgate.net Protons of methoxy (B1213986) groups (–OCH₃) resonate as sharp singlets further upfield, usually around δ 3.9-4.1 ppm. The aliphatic protons on the five-membered ring exhibit characteristic signals; for instance, the methylene protons at C-3 appear as a triplet, while the protons at the C-2 position show more complex splitting patterns depending on the substitution. usm.my In C-2 substituted derivatives like (E)-2-benzylidene-indan-1-one, the vinylic proton (=CH) gives a characteristic singlet around δ 7.5 ppm. usm.my
¹³C NMR spectroscopy is essential for identifying all carbon atoms in the molecule. utah.edu The carbonyl carbon (C=O) of the indanone ring is the most deshielded, appearing at a characteristic chemical shift in the δ 190-205 ppm region. usm.myresearchgate.net The aromatic carbons resonate between δ 110 and 155 ppm. utah.edu The carbons of the methoxy substituents are found around δ 55-60 ppm. The aliphatic carbons of the indanone ring (C-2 and C-3) appear in the upfield region of the spectrum. utah.edu
Table 1: Representative ¹H NMR Spectral Data for Indanone Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Vinylic-H (-C=CH) | ~7.5 | Singlet |
| Methoxy-H (-OCH₃) | ~3.9 - 4.1 | Singlet |
| Aliphatic-H (C2-H₂) | 2.7 - 3.5 | Multiplet |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Table 2: Representative ¹³C NMR Spectral Data for Indanone Derivatives
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 205 |
| Aromatic C (quaternary) | 130 - 155 |
| Aromatic C-H | 110 - 135 |
| Methoxy (-OCH₃) | 55 - 60 |
| Aliphatic (C-2) | 30 - 45 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. beilstein-journals.org
The most characteristic absorption band in the IR spectrum of an indanone derivative is the strong stretching vibration of the carbonyl group (C=O), which typically appears in the range of 1680–1720 cm⁻¹. rjptonline.orgusm.my The exact position of this band can be influenced by conjugation and ring strain. Aromatic C=C stretching vibrations are observed in the 1520–1625 cm⁻¹ region. usm.my The presence of methoxy groups is confirmed by C-O stretching bands. Other important absorptions include the C-H stretching vibrations for aromatic and aliphatic protons.
Table 3: Key IR Absorption Frequencies for Indanone Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | 1680 - 1720 | Strong |
| C=C (Aromatic) | 1520 - 1625 | Medium to Weak |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |
| 1000 - 1075 (symmetric) | Strong | |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
Note: Frequencies are approximate and represent typical ranges.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for the structural elucidation of organic compounds. In the analysis of indanone derivatives, electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation patterns that aid in their identification. For aminoindane analogues, which share the core indane structure, mass spectra typically exhibit strong molecular ions. researchgate.net A notable exception is rasagiline, which produces a uniquely abundant [M-1]⁺ ion. researchgate.net
Common fragmentation patterns for aminoindanes include the formation of indane and indene (B144670) ions (m/z 115–117), the tropylium (B1234903) ion (m/z 91), and subsequent losses of diene moieties to produce smaller, characteristic ions such as the phenyl (m/z 77), cyclopentadienyl (B1206354) (m/z 65), cyclobutadienyl (m/z 51), and cyclopropenyl (m/z 39) ions. researchgate.net High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of synthesized compounds. For instance, the HRMS data for various indolopyrido-quinazolinones, which can be synthesized from indanone precursors, provide precise mass-to-charge ratios that corroborate their proposed structures. acs.org In the study of a photoinduced alkynylation reaction, HRMS was instrumental in detecting a TEMPO adduct of a cyclohexyl radical and an NHC-ligated boryl radical, providing insight into the reaction mechanism. acs.org
Table 1: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for Related Heterocyclic Compounds
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 2-(1-Methyl-1H-indol-2-yl)quinazolin-4(3H)-one | C₁₇H₁₄N₃O | 276.1138 | 276.1147 | acs.org |
| 6,7-Dimethoxy-2-(1-methyl-1H-indol-2-yl)quinazolin-4(3H)-one | C₁₉H₁₈N₃O₃ | 336.1349 | 336.1332 | acs.org |
This table presents data for related heterocyclic compounds to illustrate the application of HRMS in structural confirmation. Data for this compound itself was not explicitly found in the provided search results.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures
Single crystal X-ray diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure in the solid state. bruker.com This technique is crucial for unambiguously determining stereochemistry and conformational details. For example, the structure of (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one, an indanone derivative, was confirmed by SCXRD, which established its E-stereochemistry. iucr.org
The crystal structures of complex heterocyclic systems, which can be derived from indanones, are also frequently determined by SCXRD. For instance, the structures of novel indolopyrido-quinazolinones have been unequivocally established by single-crystal X-ray crystallographic studies. acs.org Similarly, the structures of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor were confirmed by X-ray single crystal diffraction analysis, revealing details about their crystal systems, space groups, and molecular geometries. mdpi.com
Table 2: Crystallographic Data for an Indanone Derivative and a Related Heterocyclic System
| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |
| (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one | Not specified | Not specified | Dihedral angle between indanone and benzene (B151609) ring is 2.54 (4)° | iucr.org |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twist angle between indole (B1671886) and triazole rings is 12.64° | mdpi.com |
This table provides examples of crystallographic data for an indanone derivative and a related complex heterocycle to demonstrate the utility of SCXRD.
Intermediacy of this compound in Complex Molecule Synthesis
Role as a Precursor for Indanone Alkaloids or Natural Product Analogues
Indanone derivatives are valuable precursors in the synthesis of various natural products and biologically active molecules. guidechem.combeilstein-journals.org The structural framework of 1-indanones is present in numerous compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. researchgate.net For instance, certain 1-indanone derivatives have been synthesized as potential multi-functional drugs for the treatment of Alzheimer's disease. nih.gov
The synthesis of complex alkaloids can also originate from indanone building blocks. For example, the synthesis of rutaecarpine (B1680285) and related natural products can involve precursors derived from indanone structures. acs.org Furthermore, the functionalization of the indanone core allows for the creation of a wide array of derivatives with potential therapeutic applications.
Development of Novel Heterocyclic Systems
The reactivity of the indanone scaffold makes it a versatile starting material for the construction of novel heterocyclic systems. nih.gov Fused heterobicyclic systems, in particular, are of significant interest in medicinal chemistry due to their broad spectrum of physiological activities. nih.gov The reaction of indan-1,3-diones with various electrophilic and nucleophilic reagents can yield a variety of complex heterocyclic structures, such as indenopyrazoles and indenopyrazines. nih.gov
The synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyridines and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines, two important heterocyclic motifs, can also utilize precursors derived from indanone chemistry. rsc.org These heterocyclic systems are not only found in many drug molecules but also have potential applications as organoelectronic and fluorescent materials. rsc.org
Q & A
Q. What are the recommended synthetic routes for 4,5-Dimethoxy-2-methyl-indan-1-one in academic research?
The compound can be synthesized via solvent-free Claisen–Schmidt condensation , a method adapted for indanone derivatives. This approach uses catalytic base conditions (e.g., NaOH or KOH) to facilitate carbonyl-aryl cross-coupling, yielding chalcone-like intermediates. For example, (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one was synthesized under similar conditions with a 75–85% yield after recrystallization . Key parameters include temperature control (80–100°C), reaction time (4–6 hours), and purification via column chromatography or recrystallization using ethanol/water mixtures. Researchers should validate product purity using melting point comparisons (e.g., 108–110°C for analogous methoxy-indanones ).
Q. How can researchers characterize the structural integrity of this compound?
Structural confirmation requires multi-technique validation :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying methoxy and methyl substituent positions .
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with related compounds (e.g., 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one derivatives ).
- FT-IR : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and methoxy C-O vibrations at 1250–1280 cm⁻¹.
- Mass spectrometry : High-resolution MS (HRMS) can distinguish molecular ion peaks (e.g., expected [M+H]⁺ at m/z 220.12 for C₁₂H₁₄O₃).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies often arise from substituent electronic effects or solvent-induced shifts . For example:
- NMR anomalies : If methoxy groups exhibit atypical splitting, perform variable-temperature NMR to assess conformational dynamics.
- Mass fragmentation conflicts : Cross-reference with computational tools (e.g., Gaussian for predicting fragmentation pathways).
- X-ray vs. DFT geometry mismatches : Use software like Mercury to overlay experimental and calculated structures, adjusting for lattice packing effects . Case Study: Singh et al. (2015) addressed similar issues in indanone-based pharmacophores by correlating crystallographic data with density functional theory (DFT) optimizations .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the indanone core?
Regioselectivity is governed by substituent electronic directing effects :
- Methoxy groups : Act as strong para-directors, favoring electrophilic attack at positions ortho to the carbonyl group.
- Steric hindrance : Methyl substituents at C2 may block reactions at adjacent sites. Methodological Approach :
- Use competitive kinetic studies with halogenation (e.g., Br₂ in acetic acid) to map reactive sites.
- Apply DFT calculations (e.g., Hirshfeld charge analysis) to predict electron density distributions .
- Optimize reaction conditions (e.g., Lewis acids like FeCl₃) to enhance selectivity for desired products.
Q. How can researchers evaluate the pharmacological activity of this compound analogs?
Follow a structure-activity relationship (SAR) framework :
- In vitro assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s targets), or anti-inflammatory activity (COX-2 inhibition).
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., donepezil analogs binding to acetylcholinesterase ).
- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds. Key Reference : Singh et al. (2015) demonstrated that methoxy-substituted indanones exhibit enhanced blood-brain barrier permeability compared to hydroxylated analogs .
Methodological Notes
- Synthetic Optimization : For scale-up, replace column chromatography with recrystallization (e.g., ethanol/water) to reduce solvent waste .
- Crystallography Pitfalls : Avoid over-interpreting SHELXL refinement metrics; use R-factor convergence (<5%) and electron density maps to validate occupancy .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and CCDC deposition numbers (e.g., 1894469 for related structures ) for peer review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
